molecular formula C15H24ClNO3S B12192773 [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine

Cat. No.: B12192773
M. Wt: 333.9 g/mol
InChI Key: DVAYNOBTXVSIHV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine involves several steps, typically starting with the preparation of the core phenyl structure. The synthetic routes often include:

Chemical Reactions Analysis

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine undergoes various chemical reactions, including:

Scientific Research Applications

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the function of enzymes or other proteins, leading to its biological effects .

Comparison with Similar Compounds

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]propylamine can be compared with other sulfonyl-containing compounds, such as:

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Used in organic synthesis for introducing the tosyl group.

    Mesyl Chloride (Methanesulfonyl Chloride): Another sulfonyl compound used in organic synthesis.

    Triflyl Chloride (Trifluoromethanesulfonyl Chloride): Known for its strong electron-withdrawing properties.

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H24ClNO3S

Molecular Weight

333.9 g/mol

IUPAC Name

5-chloro-4-methyl-2-pentoxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C15H24ClNO3S/c1-4-6-7-9-20-14-10-12(3)13(16)11-15(14)21(18,19)17-8-5-2/h10-11,17H,4-9H2,1-3H3

InChI Key

DVAYNOBTXVSIHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCC

Origin of Product

United States

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